(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS.ClH/c27-21(12-11-18-7-3-1-4-8-18)25-13-15-26(16-14-25)22-24-23-20(17-28-22)19-9-5-2-6-10-19;/h1-12H,13-17H2;1H/b12-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBLJNTXPFUJRN-CALJPSDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves multiple steps. The process begins with the preparation of the thiadiazine ring, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related analogs based on molecular features, synthesis, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations
Compared to BZ-IV , which lacks a sulfonamide group, the benzenesulfonyl moiety in the target compound may confer enhanced stability and selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).
Synthetic Accessibility The synthesis of benzothiazole-acetamide derivatives typically involves coupling reactions (e.g., BZ-IV in DMF with K2CO3 ).
The hydroxy group in the target molecule may mimic phenolic pharmacophores seen in kinase inhibitors.
Crystallographic and Computational Insights
- Crystal structures of simpler benzothiazole-acetamides (e.g., ) reveal planar benzothiazole rings and hydrogen-bonding interactions, suggesting similar packing or solubility profiles for the target compound.
Biological Activity
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the formation of a thiadiazine ring, which is known for its diverse biological activities. The methodology often includes:
- Formation of Thiadiazine Ring : Utilizing thioketones and appropriate amines.
- Piperazine Integration : The piperazine moiety is introduced to enhance biological activity and solubility.
- Final Compound Formation : The final structure is achieved through condensation reactions with appropriate aldehydes or ketones.
Anticancer Properties
Research indicates that derivatives of thiadiazole and piperazine exhibit significant anticancer activities. For instance:
- Cell Line Studies : Compounds similar to this compound have shown IC50 values ranging from 0.2 µM to 12.5 µM against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3-phenyl... | MCF-7 | 12.5 |
| Similar Derivative | HepG2 | 0.2 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties against viruses like HTLV-I, which is associated with adult T-cell leukemia/lymphoma:
- Cytotoxicity Assays : In studies involving HTLV-I infected cells, derivatives exhibited IC50 values between 1.51 µM and 7.70 µM, indicating potential as antiviral agents .
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed in treated cancer cells .
- Cell Cycle Arrest : Studies have shown that treatment can lead to cell cycle arrest at the S and G2/M phases .
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in various biological contexts:
Study 1: Anticancer Efficacy
In a study published in MDPI, new thiadiazole-based compounds were synthesized and tested against MCF-7 cells. The incorporation of piperazine significantly enhanced antitumor activity, demonstrating the importance of structural modifications in drug design .
Study 2: Antiviral Activity
A study focusing on the antiviral properties highlighted that compounds similar to (E)-3 phenyl derivatives were effective against HTLV-I infected cell lines, showcasing their potential in treating viral infections .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling a thiadiazine-containing piperazine moiety with a propenone backbone. For example:
Step 1 : Condensation of 5-phenyl-1,3,4-thiadiazin-2-amine with a piperazine derivative.
Step 2 : Formation of the (E)-configured propenone via Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) .
- Characterization :
- NMR : Confirm regiochemistry of the thiadiazine ring and (E)-stereochemistry of the propenone (δ 7.2–8.1 ppm for aromatic protons; coupling constant J = 16 Hz for trans-alkene) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula.
Q. How is crystallographic data for this compound processed to resolve structural ambiguities?
- Methodology : Use SHELX suite (SHELXL) for refinement:
- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : Apply restraints for disordered thiadiazine or piperazine moieties. Anisotropic displacement parameters for non-H atoms .
- Validation : Check R-factor convergence (< 0.05) and CCDC deposition (e.g., CCDC 1234567).
Q. What spectroscopic techniques are essential for confirming purity and structural integrity?
- Methodology :
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- FT-IR : Key peaks at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N thiadiazine) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation < 0.4%) .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved?
- Case Example : Discrepancy in piperazine ring conformation (chair vs. boat) between solution-state NMR and solid-state X-ray.
- Resolution :
- Perform variable-temperature NMR to assess dynamic effects .
- Use DFT calculations (B3LYP/6-31G*) to compare energy barriers for conformers .
- Cross-validate with NOESY/ROESY to detect through-space correlations in solution .
Q. What strategies optimize reaction yield when synthesizing derivatives with sensitive functional groups?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂) .
- In-situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics .
- Table : Yield optimization for a model derivative:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 60°C, 3h | 62 | 95 |
| DMF, 80°C, 2h | 78 | 98 |
| EtOH, reflux, 4h | 45 | 90 |
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodology :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. water) .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .
Q. What advanced crystallographic techniques address challenges like twinning or low-resolution data?
- Methodology :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data (e.g., twin law -h, -k, -l) .
- High-Resolution Data : Apply Hirshfeld atom refinement (HAR) for precise H-atom positioning .
- Table : Comparison of refinement metrics:
| Data Quality | R₁ (all data) | wR₂ (I > 2σ(I)) |
|---|---|---|
| High-res | 0.032 | 0.085 |
| Low-res | 0.067 | 0.142 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
